molecular formula C6H14N2O5 B1443716 L-Threonine, N-glycyl-, monohydrate CAS No. 61533-49-1

L-Threonine, N-glycyl-, monohydrate

Cat. No.: B1443716
CAS No.: 61533-49-1
M. Wt: 194.19 g/mol
InChI Key: PRLZNCPKCDGZCN-ZJQZTCRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, N-glycyl-, monohydrate typically involves the coupling of L-threonine and glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or other coupling agents under mild conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for example, is a commonly used bacterium for the production of amino acids and their derivatives . The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, N-glycyl-, monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield keto acids, while reduction of the carbonyl group in glycine can produce amino alcohols .

Scientific Research Applications

L-Threonine, N-glycyl-, monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine, N-glycyl-, monohydrate involves its interaction with various molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release L-threonine and glycine, which then participate in various metabolic pathways. L-Threonine is essential for protein synthesis, while glycine acts as a neurotransmitter and a precursor for other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Threonine, N-glycyl-, monohydrate include other dipeptides such as:

Uniqueness

This compound is unique due to the presence of both L-threonine and glycine, which confer specific biochemical properties. The hydroxyl group in threonine allows for additional hydrogen bonding and interactions, making it distinct from other dipeptides .

Properties

IUPAC Name

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLZNCPKCDGZCN-ZJQZTCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90816551
Record name Glycyl-L-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90816551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61533-49-1
Record name Glycyl-L-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90816551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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